2-Amino-6-chloro-8-methylpurine
Overview
Description
2-Amino-6-chloro-8-methylpurine is a 6-substituted purine . The molecular weight of this compound is 169.57 .
Synthesis Analysis
The synthesis of 2-Amino-6-chloro-8-methylpurine involves reacting the compound of formula (II) with methyl iodide . The process for the preparation of the compound was investigated by vibrational spectroscopy and quantum chemical method .Molecular Structure Analysis
The molecular structure of 2-Amino-6-chloro-8-methylpurine is represented by the Hill Notation: C5H4ClN5 . The InChI key for this compound is RYYIULNRIVUMTQ-UHFFFAOYSA-N .Chemical Reactions Analysis
2-Amino-6-chloro-8-methylpurine may be used in the enzymatic synthesis of 2′-deoxyguanosine . It can also be used in the synthesis of 9-alkyl purines and in the synthesis of ®- and (S)-N-(2-phosphonomethoxypropyl) derivatives of purine and pyrimidine bases .Physical And Chemical Properties Analysis
The melting point of 2-Amino-6-chloro-8-methylpurine is greater than 300 °C . The compound is represented by the SMILES string Nc1nc(Cl)c2nc[nH]c2n1 .Scientific Research Applications
Enzyme Metabolism Studies
2-Amino-6-chloro-8-methylpurine is used in the study of enzymes that metabolize phosphates and polyphosphates . It’s used as a substrate in assays to measure the activity of enzymes such as ATPases, GTPases, DNA and RNA polymerases, and paraoxonase .
Phosphatase Research
This compound is used in the research of phosphatases, which are enzymes that hydrolyze phosphate esters . It’s used in the study of simple phosphatases such as alkaline and acid phosphatase, both of which hydrolyze phosphate monoesters to an alcohol and inorganic phosphate .
Immunohistochemical Techniques
Conjugates of this compound are extensively used as secondary detection reagents in ELISAs, immunohistochemical techniques, and Southern, northern, and western blot analyses .
Cell Differentiation Studies
Phosphatases serve as enzyme markers, allowing researchers to identify primordial germ cells, distinguish subpopulations of bone marrow stromal cells, and investigate in vitro differentiation in carcinoma cell lines .
Gene Expression Studies
The gene for human placental alkaline phosphatase, which uses this compound as a substrate, has been used as a eukaryotic reporter gene that is superior to lacZ for lineage studies in murine retina .
Fluorescent Nucleic Acid Base Analogues
2-Amino-6-chloro-8-methylpurine is a structural analogue of two existing highly fluorescent FBAs, 2-aminopurine (2AP) and 8-vinyladenine (8VA), and can therefore be expected to have similar base pairing as well as better optical properties compared to its counterparts . It can be useful in studying structural, biophysical, and biochemical applications .
Pyrophosphate Assay
This compound is included in the EnzChek™ Pyrophosphate Assay Kit, which is used for detecting and quantitating pyrophosphate .
Absorption and Fluorescence Studies
The absorption and fluorescence properties of 2-Amino-6-chloro-8-methylpurine have been studied using TD-DFT calculations and the polarizable continuum model for simulating the solvents . This compound’s absorbance and fluorescence maxima are significantly redshifted compared to 2AP and 8VA, allowing for its specific excitation .
Safety and Hazards
Future Directions
2-Amino-6-chloro-8-vinylpurine, a structural analogue of 2-Amino-6-chloro-8-methylpurine, has been identified as a novel fluorescent nucleobase analogue, which can be useful in studying structural, biophysical, and biochemical applications . This suggests potential future directions for the study and application of 2-Amino-6-chloro-8-methylpurine.
properties
IUPAC Name |
6-chloro-8-methyl-7H-purin-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN5/c1-2-9-3-4(7)11-6(8)12-5(3)10-2/h1H3,(H3,8,9,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQWTUFYGIMUNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C(=NC(=N2)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20476460 | |
Record name | 2-amino-6-chloro-8-methylpurine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20476460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
57346-44-8 | |
Record name | 6-Chloro-8-methyl-9H-purin-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57346-44-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-amino-6-chloro-8-methylpurine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20476460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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